molecular formula C8H8N2OS B7723563 N'-benzoylcarbamimidothioic acid

N'-benzoylcarbamimidothioic acid

Cat. No.: B7723563
M. Wt: 180.23 g/mol
InChI Key: DQMWMUMCNOJLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-benzoylcarbamimidothioic acid is an organic compound that belongs to the class of carbamimidothioic acids. This compound is characterized by the presence of a benzoyl group attached to a carbamimidothioic acid moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-benzoylcarbamimidothioic acid can be synthesized through a one-pot reaction involving carbonylimidazolide in water with a nucleophile. This method is efficient and does not require an inert atmosphere. The products precipitate out from the reaction mixture and can be obtained in high purity by filtration .

Industrial Production Methods

Industrial production methods for N’-benzoylcarbamimidothioic acid typically involve the use of carbamoyl chlorides formed in situ, which are then reacted with substituted phenols. This one-pot procedure is economical and efficient, offering a versatile route to many compounds of interest .

Chemical Reactions Analysis

Types of Reactions

N’-benzoylcarbamimidothioic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form thiourea derivatives.

    Substitution: N’-benzoylcarbamimidothioic acid can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild to moderate temperatures and standard laboratory solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiourea derivatives, and various substituted carbamimidothioic acids.

Scientific Research Applications

N’-benzoylcarbamimidothioic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which N’-benzoylcarbamimidothioic acid exerts its effects involves the interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-benzoylcarbamimidothioic acid include other carbamimidothioic acids and their derivatives, such as:

  • N’-benzoylthiourea
  • N’-benzoylcarbamimidothioic acid methyl ester
  • N’-benzoylcarbamimidothioic acid ethyl ester

Uniqueness

What sets N’-benzoylcarbamimidothioic acid apart from these similar compounds is its specific structural configuration, which imparts unique reactivity and biological activity. Its benzoyl group provides additional stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N'-benzoylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-8(12)10-7(11)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMWMUMCNOJLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.